

Application Notes and Protocols for Preclinical Evaluation of Segigratinib

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Compound of Interest		
Compound Name:	Segigratinib	
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical trials for **Segigratinib** (also known as 3D185), a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF-1R).

Introduction to Segigratinib

Segigratinib is an orally bioavailable small molecule inhibitor targeting FGFR types 1, 2, and 3, as well as CSF-1R.[1][2][3] Dysregulation of the FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known oncogenic driver in various solid tumors, promoting cell proliferation, survival, and angiogenesis.[4][5][6] Additionally, CSF-1R is crucial for the survival and differentiation of tumor-associated macrophages (TAMs), which often create an immunosuppressive tumor microenvironment.[1][7] By dually targeting both the tumor cells via FGFR inhibition and the immunosuppressive microenvironment via CSF-1R inhibition, **Segigratinib** presents a promising therapeutic strategy to elicit a synergistic anti-tumor response.[1]

These protocols outline key in vitro and in vivo assays to characterize the efficacy and mechanism of action of **Segigratinib** in relevant preclinical cancer models.

Data Presentation Biochemical and Cellular Activity of Segigratinib



The following tables summarize the inhibitory activity of **Segigratinib** against its target kinases and its anti-proliferative effects in cancer cell lines characterized by FGFR alterations or CSF-1R dependency.

Table 1: In Vitro Kinase Inhibitory Activity of Segigratinib.[2]

Kinase Target	IC50 (nM)
FGFR1	0.5
FGFR2	1.3
FGFR3	3.6
CSF-1R	3.8

Table 2: In Vitro Anti-proliferative Activity of **Segigratinib** in Selected Cancer Cell Lines.[1]

Cell Line	Cancer Type	Key Genetic Alteration	IC50 (nM)
NCI-H1581	Non-Small Cell Lung Cancer	FGFR1 Amplification	12.3
SNU-16	Gastric Cancer	FGFR2 Amplification	3.5
MFM-223	Breast Cancer	FGFR2 Amplification	13.9
RT-112	Bladder Cancer	FGFR3 Fusion	11.2
AN3-CA	Endometrial Cancer	FGFR2 Mutation	25.1
GDM-1	Myeloid Leukemia	CSF-1R Dependent	3.7

Table 3: Recommended Human Cancer Cell Lines for Preclinical **Segigratinib** Evaluation.

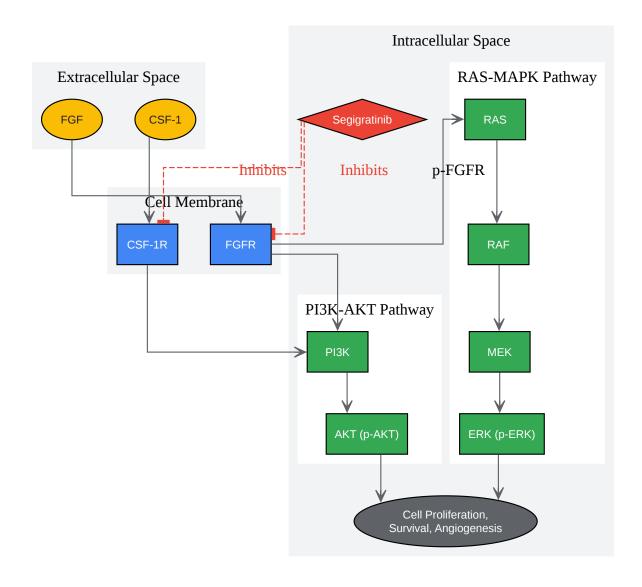


Cell Line	Cancer Type	FGFR Alteration	Reference
FGFR1 Amplification			
NCI-H1581	Non-Small Cell Lung Cancer (Squamous)	Amplification	[1][8]
DMS114	Small Cell Lung Cancer	Amplification	[8]
HCC-95	Non-Small Cell Lung Cancer (Squamous)	Amplification	[9]
FGFR2 Amplification			
SNU-16	Gastric Cancer	Amplification	[1][10][11][12]
KATO-III	Gastric Cancer	Amplification	[10][11][12][13]
NCI-H716	Colorectal Cancer	Amplification	[13]
FGFR3 Alterations			
RT-112	Bladder Cancer	FGFR3-TACC3 Fusion	[14][15]
SW780	Bladder Cancer	FGFR3-TACC3 Fusion	[14][15]
JIMT-1	Breast Cancer	FGFR3-TACC3 Fusion	[16]
AN3-CA	Endometrial Cancer	FGFR2 N550K Mutation	[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway of **Segigratinib** and the general workflows for the described in vitro and in vivo experiments.

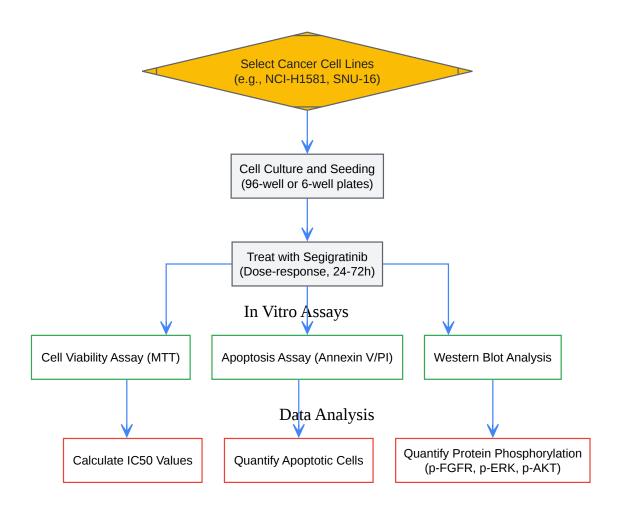




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Caption: Segigratinib dual-inhibition signaling pathway.

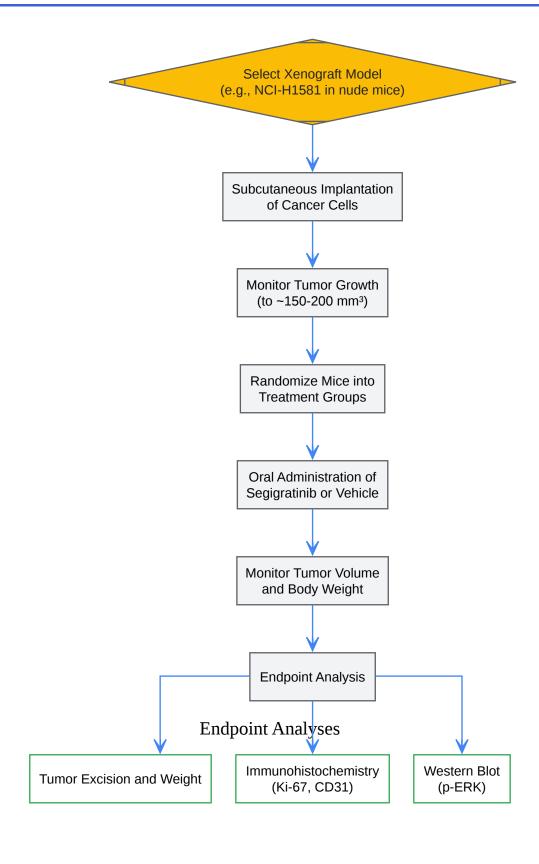




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Caption: General workflow for in vitro preclinical evaluation.





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Caption: General workflow for in vivo xenograft studies.



Experimental Protocols In Vitro Cell Viability (MTT) Assay

This protocol determines the concentration of **Segigratinib** that inhibits cell growth by 50% (IC_{50}) .

Materials:

- Selected cancer cell lines (e.g., NCI-H1581, SNU-16)
- Complete cell culture medium
- Segigratinib (stock solution in DMSO, e.g., 10 mM)
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 μL of medium. Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **Segigratinib** in culture medium. Replace the medium in the wells with 100 μ L of the drug dilutions. Include vehicle-only (DMSO) controls.
- Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
 Viable cells will reduce the yellow MTT to purple formazan crystals.



- Solubilization: Add 100 μL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the
 percentage of viability against the log concentration of Segigratinib to determine the IC₅₀
 value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by **Segigratinib**.

Materials:

- Selected cancer cell lines
- · 6-well plates
- Segigratinib
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with **Segigratinib** at relevant concentrations (e.g., 1x and 5x the IC₅₀) and a vehicle control for 24-48 hours.
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach with trypsin, and neutralize. Combine all cells from each well.
- Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.



- Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.[10]
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of FGFR Pathway Inhibition

This protocol assesses the effect of **Segigratinib** on the phosphorylation of FGFR and its downstream effectors, ERK and AKT.

Materials:

- Selected cancer cell lines
- 6-well plates
- Segigratinib
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, buffers, and electrophoresis equipment
- PVDF membranes and transfer system
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-FGFR (Tyr653/654), anti-total FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)



- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

- Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve overnight if necessary. Treat with Segigratinib for a short period (e.g., 2-6 hours). Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine protein concentration using the BCA assay.
- SDS-PAGE and Transfer: Denature 20-30 μg of protein per sample and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17] Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
- Imaging: Capture the chemiluminescent signal. Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.

In Vivo Xenograft Tumor Model

This protocol evaluates the anti-tumor efficacy of **Segigratinib** in a mouse xenograft model.

Materials:

- Immunodeficient mice (e.g., female athymic nude or SCID mice, 6-8 weeks old)
- FGFR-dependent cancer cell line (e.g., NCI-H1581)
- Matrigel (optional)



- Segigratinib formulation for oral gavage
- Vehicle control
- · Calipers, scales, and animal monitoring equipment

Procedure:

- Cell Implantation: Subcutaneously inject approximately 5-10 x 10⁶ NCI-H1581 cells, typically resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
- Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Administer **Segigratinib** (e.g., 12.5, 25, 50 mg/kg) or vehicle control daily via oral gavage.[1][18]
- Efficacy Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
- Endpoint Analysis: After a predetermined treatment period (e.g., 21-28 days) or when tumors
 in the control group reach a maximum allowed size, euthanize the mice. Excise, weigh, and
 photograph the tumors.
- Pharmacodynamic Analysis: For pharmacodynamic studies, a separate cohort of tumor-bearing mice can be treated with a single dose of Segigratinib. Tumors are then harvested at different time points (e.g., 2, 6, 24 hours) post-dose for Western blot analysis of p-ERK to confirm target engagement in vivo.[1][18]
- Immunohistochemistry (IHC): Tumor tissues can be fixed in formalin and embedded in paraffin for IHC analysis of proliferation markers (e.g., Ki-67) and angiogenesis markers (e.g., CD31).[18]

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